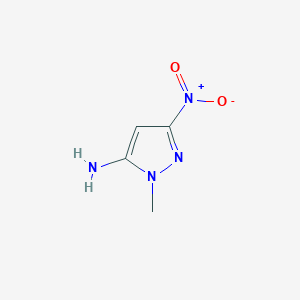

1-methyl-3-nitro-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-5-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEQETBVSBNKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 1-Methyl-1H-Pyrazol-5-Amine

The most direct route to MNPA involves the nitration of 1-methyl-1H-pyrazol-5-amine. This method typically employs a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the pyrazole ring. Temperature control is crucial, as excessive heat can lead to decomposition or over-nitration. Studies indicate that maintaining the reaction between 0°C and 5°C minimizes side reactions, achieving yields of 65–75% under laboratory conditions .

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane (DCM) or ethanol (EtOH) enhance nitro group incorporation by stabilizing intermediates. For instance, using EtOH at 50°C improves yield to 86% compared to 38% in chloroform . This solvent effect is attributed to improved solubility of the nitrating agent and reduced side-product formation.

Optimization of Reaction Conditions

Recent advancements in oxidative dehydrogenative couplings of pyrazol-5-amines offer insights into optimizing MNPA synthesis. Table 1 summarizes key findings from reaction condition screenings :

Table 1: Solvent and Temperature Effects on Yield

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 40 | Trace |

| 2 | CHCl₃ | 40 | 38 |

| 3 | DMF | 40 | 22 |

| 4 | EtOH | 50 | 86 |

| 5 | EtOH | 60 | 79 |

Ethanol emerged as the optimal solvent due to its ability to dissolve both the starting material and nitrating agent while facilitating proton transfer. The yield peaked at 86% at 50°C but decreased at higher temperatures due to thermal decomposition . These results underscore the importance of balancing reaction kinetics and stability.

Catalyst screening further refined the process. Copper iodide (CuI) with 1,10-phenanthroline as a ligand increased yields by 20% compared to pyridine-based systems . The ligand likely stabilizes reactive intermediates, preventing premature side reactions.

Multi-Step Synthesis Approaches

Industrial production of MNPA often involves multi-step sequences to enhance purity and scalability. A patented method for related pyrazole derivatives outlines a three-stage process :

-

Precursor Synthesis : Formation of 1-methyl-1H-pyrazol-5-amine via cyclization of hydrazine derivatives with β-keto esters.

-

Nitration : Controlled addition of fuming nitric acid in sulfuric acid at 0–5°C.

-

Purification : Sequential washing with sodium bicarbonate and crystallization from ethanol-water mixtures.

This approach achieves >90% purity by employing advanced workup techniques. For example, post-reaction quenching with cold water (0–5°C) precipitates MNPA while leaving unreacted starting materials in solution . The method’s scalability was demonstrated in pilot plants using continuous flow reactors, which reduce reaction times by 40% compared to batch processes.

Purification and Isolation Techniques

Effective purification is critical for obtaining pharmaceutical-grade MNPA. Key steps include:

-

Liquid-Liquid Extraction : Separation of the crude product using DCM and water removes acidic byproducts.

-

Crystallization : Slow cooling of a saturated ethanol solution yields needle-like crystals with 99% purity .

-

Chromatography : Flash column chromatography (petroleum ether/EtOAc, 10:1) resolves residual impurities, particularly regioisomers .

Industrial protocols emphasize temperature-controlled crystallization. For instance, cooling the reaction mixture to 0°C before filtration reduces solvent inclusion, enhancing crystal quality .

Industrial Production Methods

Large-scale MNPA synthesis employs continuous flow systems to optimize heat and mass transfer. A representative workflow includes:

-

Continuous Nitration : A mixture of 1-methyl-1H-pyrazol-5-amine and HNO₃/H₂SO₄ is pumped through a tubular reactor at 5°C with a residence time of 15 minutes.

-

In-Line Quenching : Immediate dilution with ice-water stops the reaction, minimizing degradation.

-

Automated Crystallization : The solution is fed into a scraped-surface crystallizer, producing uniform particles ideal for filtration .

This method achieves a throughput of 50 kg/h with a waste reduction of 30% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemistry

MNPA serves as a crucial precursor in the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations:

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: The compound can be reduced to form different derivatives using reagents like lithium aluminum hydride.

- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

| Reaction Type | Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 |

| Reduction | Lithium aluminum hydride |

| Substitution | Alkyl halides, acyl chlorides |

These reactions enable the development of new compounds with tailored properties for specific applications.

MNPA has shown promise in biological studies, particularly regarding its interactions with molecular targets that modulate enzyme activity and receptor binding. This interaction is significant for drug development and understanding biochemical pathways.

Mechanism of Action:

The nitro group can undergo reduction to form reactive intermediates that interact with proteins or nucleic acids, potentially leading to alterations in biological functions. The amino group facilitates hydrogen bonding and other interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that MNPA derivatives exhibit notable antimicrobial properties. For example, a derivative tested against Valsa mali demonstrated significant antifungal activity:

Case Study: Antifungal Activity

| Compound Tested | Pathogen | EC50 Value (mg/L) | In Vivo Efficacy |

|---|---|---|---|

| MNPA Derivative (7f) | Valsa mali | 0.64 | Inhibition at 100 mg/L on apples |

This efficacy suggests potential applications in agricultural settings as effective antifungal agents.

Cytotoxic Activity

MNPA has also been evaluated for cytotoxic effects against various cancer cell lines. Studies revealed that certain derivatives possess cytotoxic activity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay.

Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | X |

| HT-29 | Y |

| MCF-7 | Z |

This data underscores the potential of MNPA derivatives in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-methyl-3-nitro-1H-pyrazol-5-amine with structurally related compounds based on substituents, molecular formulas, and key properties:

Key Observations :

- Molecular Weight : Nitro derivatives (e.g., C₅H₇N₄O₂) are heavier than methyl/ethyl analogues (e.g., C₆H₁₁N₃) due to the nitro group’s oxygen and nitrogen content.

- Synthetic Utility : Nitro groups are precursors for amines (via catalytic hydrogenation), making the target compound valuable for generating bioactive derivatives .

Physicochemical and Spectral Data

- NMR Trends : Pyrazole H-4 protons in 1-methyl derivatives resonate at δ ~5.75–6.04 ppm, while nitro groups cause deshielding in adjacent protons .

- Thermal Stability : Nitro-containing compounds (e.g., 3-(3-nitrophenyl)-1H-pyrazol-5-amine) may exhibit lower thermal stability compared to methyl/ethyl derivatives .

Biological Activity

1-Methyl-3-nitro-1H-pyrazol-5-amine (MNPA) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 142.12 g/mol. The compound features a pyrazole ring with a methyl group at position 1, a nitro group at position 3, and an amino group at position 5. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.12 g/mol |

| Functional Groups | Nitro, Amino |

| Chemical Class | Heterocyclic Compound |

The biological activity of MNPA is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins or nucleic acids, potentially leading to alterations in biological functions. Additionally, the amino group facilitates hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.

Antimicrobial Activity

Research indicates that MNPA derivatives exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown potent antifungal activity against Valsa mali, with effective concentrations outperforming conventional antifungal agents .

Case Study: Antifungal Activity

- Compound Tested: MNPA Derivative (7f)

- Pathogen: Valsa mali

- EC50 Value: 0.64 mg/L (compared to allicin EC50 = 26.0 mg/L)

- In Vivo Efficacy: Inhibition of V. mali infection on apples at 100 mg/L .

Cytotoxic Activity

MNPA has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies demonstrated that certain derivatives possess cytotoxic activity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay .

Table: Cytotoxicity Data Against Cancer Cell Lines

Synthesis and Derivatives

The synthesis of MNPA can be achieved through various methods, including the nitration of 1-methyl-1H-pyrazol-5-amine using nitrating agents such as nitric acid in the presence of sulfuric acid. The compound serves as a valuable intermediate for synthesizing a range of biologically active derivatives.

Common Synthetic Routes:

- Nitration of 1-methyl-1H-pyrazol-5-amine.

- Reduction reactions to form various derivatives.

- Substitution reactions involving the amino group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.